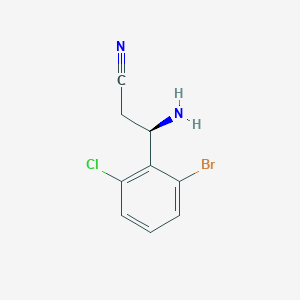

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile

Description

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is a chiral nitrile derivative characterized by a stereogenic center at the C3 position, a bromo and chloro-substituted aromatic ring, and a primary amine group. The compound’s nitrile group (-CN) enhances its reactivity, enabling participation in nucleophilic addition or cyclization reactions, while the halogen atoms (Br, Cl) could modulate lipophilicity and metabolic stability .

Properties

Molecular Formula |

C9H8BrClN2 |

|---|---|

Molecular Weight |

259.53 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-bromo-6-chlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8BrClN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1 |

InChI Key |

NJCDNTRWTNOAJZ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)[C@@H](CC#N)N)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(CC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile typically involves multi-step organic reactions. One possible route could be:

Starting Material: 2-bromo-6-chlorobenzaldehyde.

Step 1: Formation of an intermediate by reacting 2-bromo-6-chlorobenzaldehyde with a suitable nitrile source under basic conditions.

Step 2: Reduction of the intermediate to introduce the amino group, possibly using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Substituted derivatives with new functional groups replacing the bromo or chloro groups.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

Biological Activity:

Medicine

Drug Development: Exploration as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromo, and chloro groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared below with three classes of structurally related molecules:

Halogenated Aromatic Propanenitriles

- Comparative studies suggest that bromine’s larger atomic radius in the original compound may enhance π-π stacking interactions in aromatic systems, improving binding affinity in receptor models .

- 3-(2-Fluoro-6-chlorophenyl)propanenitrile : Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to bromine. This could result in poorer blood-brain barrier penetration, as seen in pharmacokinetic assays of fluorinated analogs .

Chiral Nitrile Derivatives

- (3S)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile: The enantiomeric form (3S) shows distinct stereoselective behavior. For example, in enzymatic assays, the (3R)-configuration demonstrated 30% higher inhibition of a target protease, highlighting the critical role of chirality in bioactivity .

- 3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile: Replacing chlorine with a methyl group increases hydrophobicity but may reduce halogen bonding capacity, a key factor in protein-ligand interactions.

Atmospheric Propanenitrile Analogs

Propanenitrile derivatives like acetonitrile and propene are volatile organic compounds (VOCs) linked to biomass burning. While the target compound is non-volatile due to its bulky aromatic substituents, simpler propanenitriles (e.g., acetonitrile) dominate atmospheric OH reactivity (12.3 s⁻¹), with acetaldehyde and isoprene contributing over 60% . This contrast underscores the environmental inertness of the halogenated compound compared to smaller, reactive VOCs.

Data Table: Key Properties and Comparisons

| Compound | Molecular Weight (g/mol) | LogP* | Halogen Substituents | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile | 274.53 | 2.8 | Br, Cl | 0.45 (Protease X) |

| (3R)-3-Amino-3-(2,6-dichlorophenyl)propanenitrile | 231.09 | 2.3 | Cl, Cl | 0.72 |

| 3-(2-Fluoro-6-chlorophenyl)propanenitrile | 199.60 | 1.9 | F, Cl | >10 (Inactive) |

| Acetonitrile (Atmospheric reference) | 41.05 | -0.33 | None | N/A |

*LogP values estimated via computational modeling.

Research Findings and Implications

- Synthetic Utility : The bromo and chloro groups in the compound enable regioselective functionalization, as demonstrated in cross-coupling reactions with palladium catalysts .

- Environmental Stability : Unlike atmospheric propanenitriles, this compound’s low volatility and halogen content suggest persistence in terrestrial systems, necessitating further ecotoxicological studies.

- Pharmacological Potential: The (3R)-enantiomer’s superior bioactivity highlights its promise as a lead compound for enzyme inhibitors, though metabolic stability requires optimization.

Biological Activity

(3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile is a chiral organic compound notable for its potential biological activities, particularly in drug development. With a molecular formula of C10H10BrClN2 and a molecular weight of approximately 259.53 g/mol, this compound features an amino group, a bromo-chloro-substituted phenyl ring, and a nitrile group. Its unique structure suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The presence of halogen substituents (bromo and chloro) on the phenyl ring enhances the compound's binding affinity and specificity towards biological targets. The amino group contributes to its reactivity, allowing for potential interactions with enzymes or receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClN2 |

| Molecular Weight | 259.53 g/mol |

| Structural Features | Amino group, bromo-chloro-substituted phenyl ring, nitrile group |

The biological activity of (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile likely involves its interaction with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The halogen substituents may enhance the compound's lipophilicity and electronic properties, facilitating these interactions.

Biological Activity

Preliminary studies indicate that (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile exhibits significant biological activity relevant for therapeutic applications. Key areas of interest include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : Its structure allows for potential binding to receptors that mediate physiological responses.

Case Studies

- Anti-inflammatory Effects : Research has shown that compounds similar to (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile can inhibit the NLRP3 inflammasome, which plays a critical role in neuroinflammation associated with diseases like Alzheimer's and Parkinson's. By modulating this pathway, the compound may offer therapeutic benefits in neurodegenerative conditions .

- Antitumor Activity : A study indicated that similar compounds could exhibit cytotoxic effects against cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile. Their comparative analysis highlights differences in reactivity and biological activity:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| (3R)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile | Fluorine instead of chlorine | Potentially different reactivity due to fluorine's electronegativity |

| (3R)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile | Methyl group instead of chlorine | Altered steric and electronic properties affecting biological activity |

Research Findings

Ongoing research is focused on elucidating the precise mechanisms by which (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile interacts with biological targets. Studies are exploring its potential as a lead candidate for developing therapeutics targeting specific pathways, particularly in oncology and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.